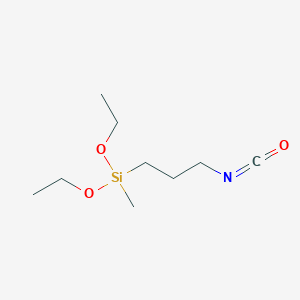
Methyl 2-amino-3-oxobutanoate
Vue d'ensemble
Description
“Methyl 2-amino-3-oxobutanoate” is a chemical compound that can be used as a starting material in the synthesis of indole derivatives via Fischer indolization of arylhydrazines . It is also known as "Butanoic acid, 2-methyl-3-oxo-, ion (1-)" .
Synthesis Analysis
The synthesis of compounds similar to “Methyl 2-amino-3-oxobutanoate” involves the reaction of enolate ions with an alkyl halide, forming a new C−C bond and joining two smaller pieces into one larger molecule . This process is known as alkylation .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-3-oxobutanoate” is represented by the formula C5H9NO3 . It is a small molecule with a mono-isotopic mass of 171.089539 Da .Chemical Reactions Analysis
“Methyl 2-amino-3-oxobutanoate” is involved in various chemical reactions. For instance, it reacts with a variety of allyl halides in the presence of indium to afford hydroxy unsaturated carbonyl compounds .Physical And Chemical Properties Analysis
“Methyl 2-amino-3-oxobutanoate” has a molecular weight of 116.116 . Its physical and chemical properties include normal boiling temperature, critical temperature, critical pressure, and density .Applications De Recherche Scientifique
Molecular Docking and Structural Analysis : Methyl 2-amino-3-oxobutanoate derivatives have been studied for their molecular docking, vibrational, structural, electronic, and optical properties. These studies involve spectroscopic investigations and theoretical calculations, exploring the molecule's stability, reactivity, and potential as nonlinear optical materials (Vanasundari et al., 2018).
Antiproliferative Activity : Research on the synthesis and antiproliferative activity of methyl 2-amino-3-oxobutanoate derivatives has been conducted, showing potential applications in inhibiting DNA gyrase-ATPase activity (Yurttaş et al., 2022).
Synthesis and Applications in NMR Studies : An efficient synthetic route for specific labelling of Ile methyl-γ(2) groups in proteins using 2-hydroxy-2-ethyl-3-oxobutanoate has been proposed for solution NMR studies of high molecular weight proteins (Ayala et al., 2012).
Isolation from Deep Sea Fungus : Methyl 2-amino-3-oxobutanoate derivatives have been isolated from deep-sea fungi, with evaluations conducted for their cytotoxic and antiviral activities (Luo et al., 2018).
Metabolic Studies in Muscle Tissue : Studies have investigated the metabolism of branched-chain amino acids and 2-oxo acids in rat muscle homogenates and diaphragms, providing insights into the metabolic fate of these compounds (Wagenmakers et al., 1985).
Chemical Synthesis and Transformations : Methyl 2-amino-3-oxobutanoate has been used in various chemical synthesis and transformation processes, indicating its versatility as a chemical compound (Bratušek et al., 1998).
Application in the Methionine Salvage Pathway : Research has shown that 4-methylthio-2-oxobutanoate, a related compound, is involved in the methionine salvage pathway and has implications in cellular apoptosis (Tang et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-amino-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3(7)4(6)5(8)9-2/h4H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJKPDCCZFMOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476541 | |
| Record name | Methyl 2-amino-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-oxobutanoate | |
CAS RN |
68277-01-0 | |
| Record name | Methyl 2-amino-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester](/img/structure/B1590464.png)



